molecular formula C11H6ClN3S B13548289 2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine

2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine

Cat. No.: B13548289
M. Wt: 247.70 g/mol
InChI Key: DXGOYKNIXVTFHL-UHFFFAOYSA-N
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Description

2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a pyridine ring. The chlorine atom at the 4-position of the pyrimidine ring and the pyridine substituent at the 2-position contribute to its unique electronic and steric properties. Its molecular formula is C₁₇H₁₀ClN₃S, with a molecular weight of 323.8 g/mol .

The structural rigidity of the thieno[2,3-d]pyrimidine core enhances binding affinity to biological targets, while the pyridine moiety introduces additional hydrogen-bonding and π-π stacking interactions. These features make it a versatile intermediate in drug discovery pipelines .

Properties

IUPAC Name

4-chloro-2-pyridin-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3S/c12-9-7-4-6-16-11(7)15-10(14-9)8-3-1-2-5-13-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGOYKNIXVTFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CS3)C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound .

Scientific Research Applications

2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine with structurally related compounds, emphasizing key differences in substitution patterns, biological activities, and applications.

Compound Name Core Structure Key Features Biological Activity/Applications Reference
This compound Thieno[2,3-d]pyrimidine + pyridine 4-Cl substitution, pyridine at 2-position Kinase inhibition, anticancer
Piritrexim Quinazoline Dihydrofolate reductase (DHFR) inhibitor Antitumor (e.g., melanoma)
2-Chlorofuro[2,3-d]pyrimidine Furo[2,3-d]pyrimidine Oxygen atom in fused ring (vs. sulfur in thieno), 2-Cl substitution Antiviral, antimicrobial
4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine Pyrrolo[3,2-d]pyrimidine Dual halogen (Cl and I) substitution at 4- and 7-positions Enhanced reactivity for coupling reactions
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Cyclopropyl and methyl substituents at 2- and 6-positions Unspecified anticancer activity
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde Thieno[3,2-d]pyrimidine Aldehyde group at 6-position (vs. pyridine in target compound) Intermediate for further derivatization
3-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine Cyclopenta[d]pyrimidine Cyclopentane-fused pyrimidine, Cl at 4-position Potential kinase modulation

Structural and Functional Insights

Substitution Patterns: The 4-chloro group in the target compound enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions for further functionalization . In contrast, Piritrexim lacks a fused thiophene ring, relying on a quinazoline core for DHFR inhibition .

Biological Activity :

  • The pyridine moiety in the target compound enables interactions with ATP-binding pockets in kinases, a feature absent in simpler chlorinated pyrimidines like 4-Chloropyrrolo[2,3-d]pyrimidine .
  • Dual-halogenated compounds (e.g., 4-Chloro-7-iodo-pyrrolopyrimidine ) show enhanced reactivity in cross-coupling reactions, but their larger size may reduce cell permeability compared to the target compound .

Synthetic Versatility: The target compound’s thieno[2,3-d]pyrimidine core is synthesized via condensation of 2-aminothiophene carboxylates with formamide, followed by chlorination using POCl₃ . Derivatives like 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde are often intermediates for introducing aldehyde groups, enabling Schiff base formation .

Unique Advantages of this compound

  • Dual Heterocyclic System: The fused thienopyrimidine and pyridine rings provide a planar structure ideal for intercalation with DNA or protein targets, a feature less pronounced in monocyclic analogs .
  • Tunable Reactivity : The 4-chloro group allows for selective modification at the 4-position, while the pyridine ring can undergo metal-catalyzed cross-coupling reactions .
  • Broad Therapeutic Potential: Preclinical studies highlight its role in VEGFR-2 inhibition, offering a scaffold for antiangiogenic cancer therapies .

Biological Activity

2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound notable for its unique thieno[2,3-d]pyrimidine core structure, which is substituted with a pyridine ring and a chlorine atom at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial effects and enzyme inhibition.

  • Molecular Formula : C11H6ClN3S
  • Molecular Weight : 247.71 g/mol
  • CAS Number : 56843-81-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research has shown that this compound can inhibit enzymes such as acetyl-CoA carboxylase, which plays a critical role in metabolic pathways. Docking studies indicate that it binds effectively to the active site of these enzymes, disrupting their function and leading to various biological effects, including antimicrobial activity.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound has also shown antifungal properties, making it a candidate for further exploration in the development of new antimicrobial agents .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological processes, including neurodegenerative diseases like Alzheimer's disease. Inhibition of nSMase2 can reduce exosome release from cells, which is critical for intracellular communication and may play a role in disease progression .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives, including this compound. The results indicated that this compound exhibited potent activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a promising candidate for further development in treating bacterial infections .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to understand the relationship between the chemical structure of thieno[2,3-d]pyrimidine derivatives and their biological activity. Modifications to the chlorine substitution pattern and the introduction of different functional groups have been shown to enhance the inhibitory effects against target enzymes. These findings suggest that optimizing the chemical structure could lead to more potent derivatives with improved pharmacological profiles .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
4-Chloro-2-methylthieno[2,3-d]pyrimidineStructureModerate antibacterialSimilar structure but with methyl substitution
2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidinesStructureVariable activityDifferent substitution pattern leads to varied biological effects

Q & A

Q. What are the recommended synthetic routes for 2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine, and how can reaction yields be optimized?

  • Methodological Answer : A typical synthesis involves coupling chlorothienopyrimidine derivatives with functionalized pyridine precursors under nucleophilic substitution conditions. For example, describes a similar protocol using dichloromethane as the solvent and sodium hydroxide for deprotonation. Yield optimization often requires controlled temperature (e.g., 0–5°C for exothermic steps) and stoichiometric excess of the pyridine derivative (1.2–1.5 equivalents). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • HPLC : Use a C18 column with methanol/water (70:30) mobile phase to assess purity (>98% is typical for well-optimized syntheses) .
  • NMR : Confirm substituent positions via ¹H and ¹³C NMR. The pyridine ring protons typically appear as doublets at δ 8.2–8.5 ppm, while the thienopyrimidine chlorine resonates as a singlet in ¹³C NMR near δ 110–115 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (e.g., C₁₁H₆ClN₃S for the parent compound) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all synthetic steps due to potential inhalation hazards .
  • Waste Disposal : Collect halogenated byproducts separately and neutralize acidic/basic residues before disposal. emphasizes compliance with biohazard waste protocols for chlorinated intermediates .
  • Emergency Measures : In case of skin contact, wash immediately with 10% sodium thiosulfate solution to mitigate irritation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to model electronic effects. The chlorine atom on the thienopyrimidine ring acts as an electron-withdrawing group, directing nucleophilic attacks to the pyridine nitrogen. Software like Gaussian or ORCA can calculate Fukui indices to identify reactive sites. highlights similar workflows for pyrimidine derivatives using CrysAlis PRO for crystallographic validation .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR/IR spectra often arise from tautomerism or solvent effects. For example, the thienopyrimidine ring may exhibit keto-enol tautomerism in polar solvents like DMSO. To resolve this:
  • Perform variable-temperature NMR (VT-NMR) to track dynamic equilibria.
  • Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with computational predictions (e.g., using Spartan).
  • Cross-validate with X-ray crystallography (as in for related pyridine-thioether complexes) .

Q. How can this compound be leveraged in designing kinase inhibitors, and what pharmacological assays are relevant?

  • Methodological Answer : The thienopyrimidine core is a known pharmacophore for ATP-binding kinase inhibition. Functionalize the pyridine ring with hydrophobic groups (e.g., arylpiperazines) to enhance target affinity. Key assays include:
  • Enzyme Inhibition : Measure IC₅₀ values using fluorescence-based kinase assays (e.g., ADP-Glo™ for JAK2 or EGFR kinases).
  • Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., MCF-7 or A549) via MTT assays. provides a template for antiglycation/antioxidant studies applicable to kinase-linked metabolic pathways .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer : Critical issues include:
  • Solvent Selection : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .
  • Byproduct Management : Use inline IR spectroscopy to monitor reaction progress and minimize halogenated waste.
  • Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for gram-scale batches .

Methodological Notes

  • Contradictions in Data : and report divergent yields for analogous reactions (70–99%), likely due to variations in reagent quality or solvent drying. Always pre-dry solvents over molecular sieves.
  • Advanced Tools : For structural analysis, recommends CrysAlis PRO for X-ray diffraction, while highlights coordination polymer design using pyridine-thioether ligands .

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